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Compound of Interest

Compound Name: 3-Thiophenecarboxaldehyde

Cat. No.: B150965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 3-Formylthiophene (also known as

thiophene-3-carboxaldehyde). This document is intended to serve as a valuable resource for

researchers and professionals involved in drug development and other scientific endeavors

where the characterization of this compound is essential.

Introduction
3-Formylthiophene is a heterocyclic aldehyde that serves as a versatile building block in

organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. A

thorough understanding of its spectral properties is crucial for its identification, purity

assessment, and the structural elucidation of its derivatives. This guide presents a detailed

analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectral data, complete with experimental

protocols and data interpretation.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

spectra of 3-Formylthiophene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 3-Formylthiophene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.98 s - H-6 (Aldehyde)

8.24 dd 1.2, 3.0 H-2

7.73 dd 1.2, 5.0 H-5

7.41 dd 3.0, 5.0 H-4

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for 3-Formylthiophene

Chemical Shift (δ) ppm Assignment

182.9 C-6 (C=O)

144.3 C-3

135.5 C-2

128.0 C-5

125.0 C-4

Solvent: CDCl₃, Reference: TMS (0 ppm)

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectral Data for 3-Formylthiophene
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 m Aromatic C-H stretch

2830, 2730 m
Aldehyde C-H stretch (Fermi

resonance)

1670 s
C=O stretch (conjugated

aldehyde)

1520 m C=C stretch (thiophene ring)

1415 m C-H in-plane bend

860 s C-H out-of-plane bend

730 s C-S stretch

s = strong, m = medium

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Formylthiophene

m/z Relative Intensity (%) Proposed Fragment

112 100 [M]⁺ (Molecular Ion)

111 95 [M-H]⁺

83 40 [M-CHO]⁺

55 20 [C₃H₃S]⁺

39 30 [C₃H₃]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
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NMR Spectroscopy
Sample Preparation: A solution of 3-Formylthiophene (approximately 10-20 mg) was prepared

in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.[1]

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence was utilized.

Spectral Width: 10-12 ppm.

Number of Scans: 16-32 scans were acquired to achieve an adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence was employed to obtain singlets for

each carbon atom.

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans were

necessary.

Relaxation Delay: A relaxation delay of 2-5 seconds was implemented to ensure complete

relaxation of the carbon nuclei.

Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier

transformation. The resulting spectra were phase-corrected, and the chemical shift scale was

calibrated using the TMS signal at 0.00 ppm. For the ¹H spectrum, signal integration was

performed to determine the relative proton ratios.

FT-IR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://impactfactor.org/PDF/IJPQA/12/IJPQA,Vol12,Issue3,Article24.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A thin film of neat 3-Formylthiophene liquid was prepared between two

potassium bromide (KBr) plates.[2]

Instrumentation: The FT-IR spectrum was recorded on a Shimadzu IR Affinity-1 or a similar FT-

IR spectrophotometer.[1]

Data Acquisition:

Spectral Range: 4000-650 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

A background spectrum of the clean KBr plates was recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: The mass spectrum was obtained using a Waters Q-TOF (ESI-MS) micromass

or a similar instrument capable of electron ionization.[1]

Data Acquisition (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: m/z 30-200.

The instrument was tuned and calibrated using a standard compound (e.g.,

perfluorotributylamine) prior to analysis.

Mandatory Visualizations
Spectral Data Relationship Diagram
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The following diagram illustrates the relationship between the different spectral data and the

structural features of 3-Formylthiophene.
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Figure 1. Relationship between spectroscopic techniques and the structural data of 3-
Formylthiophene.

Mass Spectrometry Fragmentation Workflow
The following diagram illustrates a plausible fragmentation pathway for 3-Formylthiophene

under electron ionization.
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Figure 2. Proposed fragmentation pathway of 3-Formylthiophene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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